

Toxicological profile of Epsilon-momfluorothrin in preliminary studies

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Compound of Interest

Compound Name: *Epsilon-momfluorothrin*

Cat. No.: *B1261785*

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Toxicological Profile of Epsilon-momfluorothrin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicological profile of **Epsilon-momfluorothrin**, a Type I synthetic pyrethroid insecticide. The information is compiled from available regulatory assessments and scientific studies, offering a detailed look at its acute, sub-chronic, and genotoxic effects, as well as its mode of action for observed toxicities.

Executive Summary

Epsilon-momfluorothrin is classified as "Acute Toxicity Category 4" and for "Specific Target Organ Toxicity – Single Exposure Category 2," affecting the nervous system. It is not considered to be genotoxic. The primary toxicological concern identified in preliminary studies is the induction of hepatocellular tumors in rats, a response that has been attributed to a non-genotoxic mode of action involving the activation of the constitutive androstane receptor (CAR).

Acute Toxicity

The acute toxicity of **Epsilon-momfluorothrin** has been evaluated by oral, dermal, and inhalation routes, primarily in rats.

Endpoint	Species	Route	Value
LD50	Rat	Oral	>500 to <2000 mg/kg bw
LD50	Rat	Dermal	>4000 mg/kg bw
LC50	Rat	Inhalation	5.1 mg/L (4-hour exposure)

Sub-chronic and Chronic Toxicity

While specific NOAEL and LOAEL values from sub-chronic and chronic toxicity studies are not publicly detailed in all sources, long-term bioassays have been conducted. A 2-year study in rats revealed the development of hepatocellular tumors at high dose levels.

Genotoxicity

Epsilon-momfluorothrin has been subjected to a battery of in vivo and in vitro genotoxicity assays and has been found to be non-genotoxic.^{[1][2]} The tests conducted include:

- Ames test (bacterial reverse mutation assay)
- In vitro chromosomal aberration test
- In vitro gene mutation assay
- Unscheduled DNA synthesis (UDS) assay
- In vivo mouse micronucleus test

The absence of genotoxic activity is a key factor in the risk assessment of this compound, particularly in the context of its observed carcinogenicity in rats.

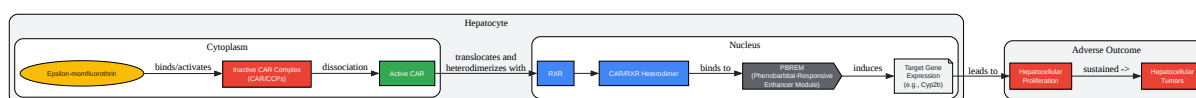
Carcinogenicity and Mode of Action

In a 2-year carcinogenicity bioassay, **Epsilon-momfluorothrin** was observed to cause hepatocellular tumors in rats.^{[1][3]} However, it was not found to be carcinogenic in mice.^[3] The proposed mode of action for the liver tumors in rats is the activation of the constitutive

androstane receptor (CAR).[2][3] This is considered a non-genotoxic mechanism of carcinogenesis.

Signaling Pathway: CAR Activation in Rodent Liver

The diagram below illustrates the proposed signaling pathway for **Epsilon-momfluorothrin**-induced liver tumors in rats.



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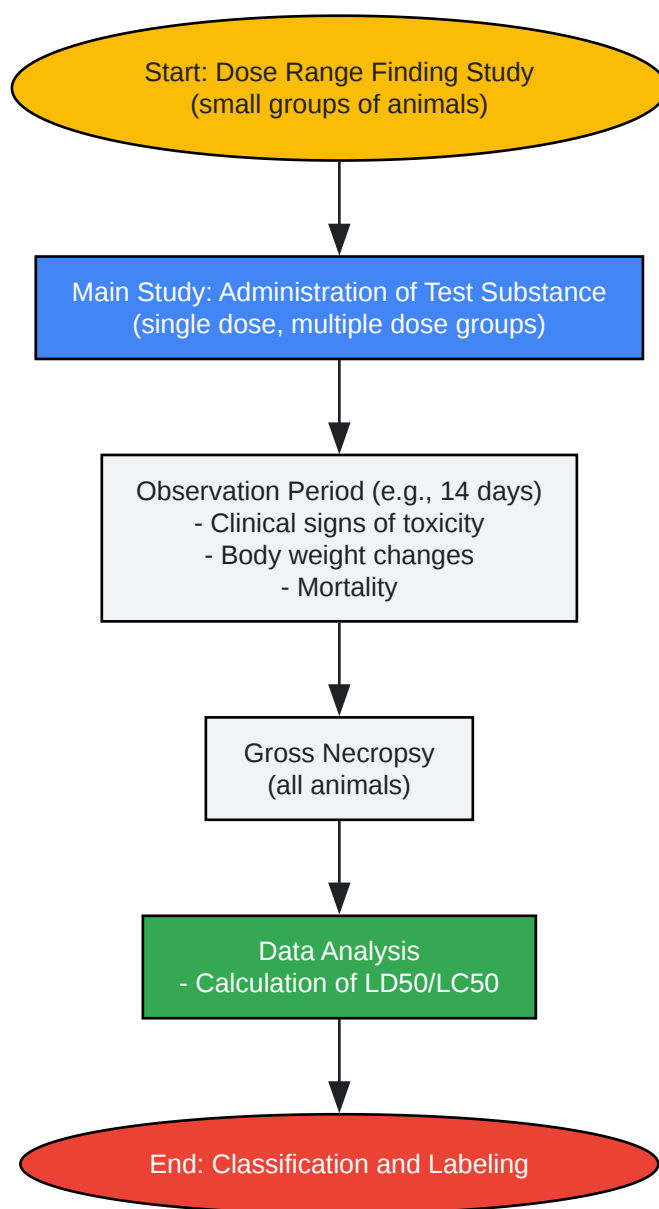
Caption: Proposed mode of action for **Epsilon-momfluorothrin**-induced rodent liver tumors via CAR activation.

Experimental Protocols

The toxicological studies on **Epsilon-momfluorothrin** have generally been conducted in compliance with OECD guidelines. While specific details of each study are proprietary, the general methodologies are outlined below.

Acute Toxicity Studies (OECD 401, 402, 403)

A standardized experimental workflow for acute toxicity testing is depicted below.



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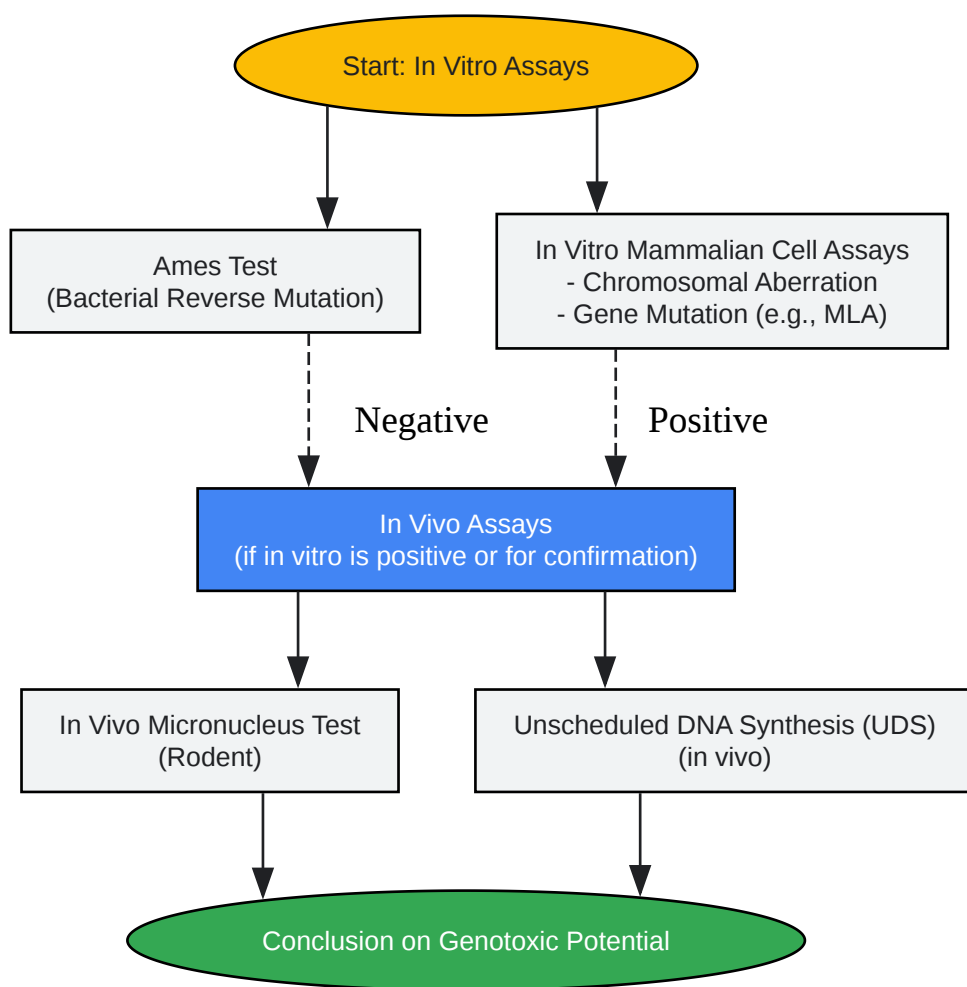
Caption: General workflow for acute toxicity testing.

- Test Species: Typically, Sprague-Dawley or Wistar rats.
- Administration: A single dose administered by the respective route (oral gavage, dermal application, or whole-body/nose-only inhalation).
- Dose Levels: A control group and at least three dose levels.

- Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dose.
- Pathology: Gross necropsy is performed on all animals at the end of the observation period.

Genotoxicity Assays

The workflow for in vitro and in vivo genotoxicity testing follows a tiered approach.



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Caption: Tiered approach for genotoxicity assessment.

Regulatory Context

Epsilon-momfluorothrin is an approved active substance for use in biocidal products of product-type 18 (insecticides, acaricides, and products to control other arthropods) in the European Union. The European Chemicals Agency (ECHA) Biocidal Products Committee has formulated a scientific opinion on its safety, which forms the basis for its approval.

Conclusion

The preliminary toxicological profile of **Epsilon-momfluorothrin** indicates a low order of acute toxicity and a lack of genotoxic potential. The primary finding of concern, hepatocellular tumors in rats, is understood to occur via a non-genotoxic mode of action that is well-characterized for certain pyrethroids. This information is critical for conducting human health risk assessments and for guiding further research and development of products containing this active substance.

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